molecular formula C19H20N4O B2785614 [3-(Benzimidazol-1-yl)azetidin-1-yl]-[3-(dimethylamino)phenyl]methanone CAS No. 2380184-23-4

[3-(Benzimidazol-1-yl)azetidin-1-yl]-[3-(dimethylamino)phenyl]methanone

Cat. No. B2785614
CAS RN: 2380184-23-4
M. Wt: 320.396
InChI Key: ANUFOYDVENPPQP-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications .


Synthesis Analysis

The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring .


Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Benzimidazole has become an important synthon in the development of new drugs . The derivatives of benzimidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action of benzimidazole derivatives is diverse and depends on their chemical structure. They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living .

properties

IUPAC Name

[3-(benzimidazol-1-yl)azetidin-1-yl]-[3-(dimethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-21(2)15-7-5-6-14(10-15)19(24)22-11-16(12-22)23-13-20-17-8-3-4-9-18(17)23/h3-10,13,16H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUFOYDVENPPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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